2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Description
2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Properties
IUPAC Name |
2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-3-9-4-6(7(10)11)5(2)8-14(9,12)13/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGREASASWPYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=NS1(=O)=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing ethyl and methyl groups along with sulfur and nitrogen sources. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in various functionalized derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique dioxo and thiadiazine structures facilitate various chemical transformations, making it valuable in organic synthesis.
2. Biology
- Antimicrobial Activity : Derivatives of 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid have shown significant antimicrobial properties. For example, studies indicate Minimum Inhibitory Concentration (MIC) values as low as 6.6 nM against resistant bacterial strains.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit the growth of cancer cells by disrupting cellular processes or inducing apoptosis .
3. Medicine
- Therapeutic Agent Exploration : Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.
4. Industry
- Material Development : It is utilized in developing new materials with unique properties, such as polymers and coatings. The compound's reactivity allows for the modification of material characteristics to suit specific applications.
Antimicrobial Activity
A study highlighted the effectiveness of certain derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity with MIC values ranging from 6.6 nM to higher concentrations depending on the specific strain tested.
Anticancer Activity
Research into the anticancer properties revealed that derivatives could potentially disrupt cancer cell growth through apoptosis induction. Specific studies reported IC50 values indicating effective inhibition of cancer cell lines.
Anti-inflammatory Properties
Some derivatives have also shown anti-inflammatory effects, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-thiadiazole: Another heterocyclic compound with similar sulfur and nitrogen atoms in its ring structure.
1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Benzothiadiazine: A compound with a benzene ring fused to a thiadiazine ring, used in medicinal chemistry.
Uniqueness
2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups
Biological Activity
2-Ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound characterized by a unique structure that includes sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of 218.23 g/mol. This compound has emerged as a subject of interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound features a dioxo group and a thiadiazine ring, which contribute to its reactivity and biological activity. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often using solvents like methanol or ethanol and various catalysts to enhance yield and purity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 6.6 nM against resistant strains of bacteria .
- The compound has shown effectiveness against various microbial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may inhibit the growth of cancer cells. The mechanisms may involve the disruption of cellular processes or induction of apoptosis in malignant cells .
Case Studies
Several studies have explored the biological activity of thiadiazine derivatives:
- Antitubercular Activity : A study highlighted that certain derivatives demonstrated high antitubercular activity with IC50 values in the range of 51 to 6.6 nM, indicating their potential in treating tuberculosis .
- Antifungal Activity : Some derivatives have been tested for antifungal properties, showing effectiveness against species such as Aspergillus niger and Aspergillus fumigatus at concentrations around 10 µg/mL .
- Anti-inflammatory Properties : Research has also indicated anti-inflammatory effects in various thiadiazine compounds, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can the synthesis of 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid be optimized to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use reflux in acetic acid (3–5 hours) with stoichiometric ratios of precursors (e.g., 1.1 equiv of formyl derivatives to 1.0 equiv of thiazole/oxazole intermediates) to minimize side reactions .
- Purification : Recrystallize from a DMF/acetic acid mixture to isolate high-purity crystals. Wash sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials .
- Yield Optimization : Adjust catalyst loading (e.g., sodium acetate as a base) and monitor reaction progress via TLC or HPLC to terminate reflux at optimal conversion .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- Spectroscopy :
- NMR : Use - and -NMR to confirm substituent positions (e.g., ethyl and methyl groups) and heterocyclic backbone .
- IR : Identify carbonyl (C=O) and sulfonyl (S=O) stretches in the 1650–1800 cm range .
- Chromatography : Employ reverse-phase HPLC with a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3) at pH 5.5 for retention time consistency .
Q. What crystallization conditions yield high-purity crystals suitable for X-ray diffraction?
- Methodological Answer :
- Solvent System : Use acetic acid for initial crystallization, followed by recrystallization in DMF/acetic acid (1:1) to enhance crystal lattice stability .
- Temperature Control : Slow cooling from reflux temperature to room temperature promotes uniform crystal growth .
Advanced Research Questions
Q. How can co-eluting epimers be resolved during HPLC analysis?
- Methodological Answer :
- Mobile Phase Adjustments : Slight modifications to pH (±0.02 units) or tetrabutylammonium hydroxide concentration (0.35–0.45 M) can alter selectivity for epimer separation .
- Column Selection : Use chiral stationary phases (e.g., cellulose-based) to exploit differential hydrogen bonding with the thiadiazine ring’s sulfonyl group .
Q. What strategies identify and quantify trace impurities in this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions (pH 2–12) to simulate degradation pathways .
- HPLC-MS Detection : Use high-resolution mass spectrometry coupled with UV detection (210–280 nm) to identify impurities (e.g., des-ethyl analogs or oxidation byproducts) .
- Quantitative Limits : Validate impurity methods per ICH guidelines, with LOQ ≤ 0.1% and LOD ≤ 0.03% .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to study electrophilic/nucleophilic sites on the thiadiazine ring .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with carboxylic acid-binding pockets) based on the compound’s SMILES/InChI descriptors .
Q. How do conflicting synthetic yields arise under varying reflux conditions, and how can they be reconciled?
- Data Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
